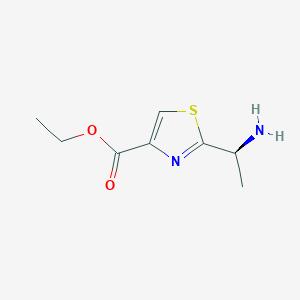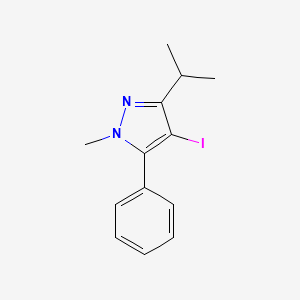
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers unique chemical and biological properties that make it valuable in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine, which acts as a catalyst . This reaction typically occurs under mild conditions and yields the desired pyrazole structure. Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1-phenylpyrazole: This compound has similar structural features but lacks the iodine and isopropyl substituents, resulting in different reactivity and biological properties.
4-Bromo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole:
1-Methyl-3-phenyl-5-pyrazolone: This compound has a different substitution pattern, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15IN2 |
|---|---|
Poids moléculaire |
326.18 g/mol |
Nom IUPAC |
4-iodo-1-methyl-5-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C13H15IN2/c1-9(2)12-11(14)13(16(3)15-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
CSTITEHSAZJQEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=C1I)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





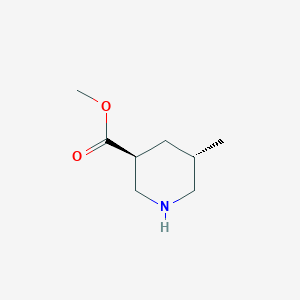

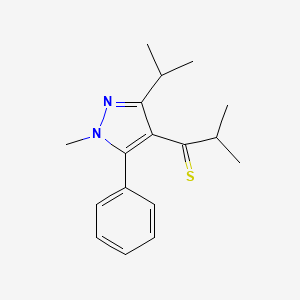
![2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole](/img/structure/B11772576.png)
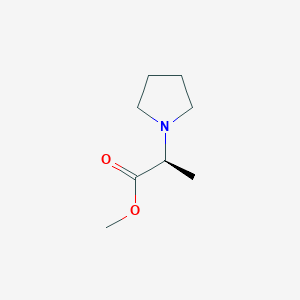
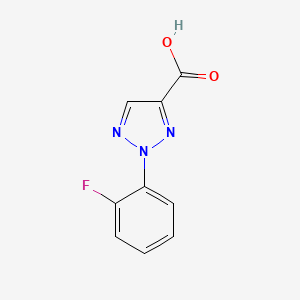
![3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one](/img/structure/B11772582.png)
![4-(2-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-tolyl-nicotinonitrile](/img/structure/B11772590.png)
